1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
説明
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one features a hybrid structure combining a 2,3-dihydroindole moiety, a sulfanyl-linked 1,3,4-oxadiazole ring, and a 3,4,5-trimethoxyphenyl substituent.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-26-16-10-14(11-17(27-2)19(16)28-3)20-22-23-21(29-20)30-12-18(25)24-9-8-13-6-4-5-7-15(13)24/h4-7,10-11H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBAKZLSJWCGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H18N4O2S
- Molecular Weight : 378.46 g/mol
- IUPAC Name : 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- The compound targets multiple pathways involved in cancer progression including apoptosis induction and inhibition of critical enzymes such as HDAC (histone deacetylases) and thymidylate synthase .
- In vitro studies have demonstrated its ability to increase p53 expression levels and promote caspase activation in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
-
Efficacy Data :
- The compound exhibited an IC50 value range between 0.12 to 2.78 µM against various cancer cell lines, showing superior efficacy compared to standard chemotherapeutics like Doxorubicin .
- In a comparative study, it was found that the compound's cytotoxic effects were similar to those of Tamoxifen with an IC50 value of approximately 15.63 µM for MCF-7 cells .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has also been evaluated for anti-inflammatory activity:
- Mechanism :
- The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
- Efficacy :
Case Studies and Research Findings
Several studies have been conducted to assess the pharmacological potential of this compound:
類似化合物との比較
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Bioactivity and Substituent Influence: The 3,4,5-trimethoxyphenyl group in the target compound and its dichlorophenyl analog (Table 1, Row 2) is associated with enhanced lipophilicity and membrane permeability, critical for crossing biological barriers . The sulfanyl bridge in the target compound contrasts with the sulfonyl group in analogs like 1-(2,3-dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone (). Sulfanyl groups offer greater conformational flexibility, which may improve target engagement but reduce metabolic stability compared to sulfonyl derivatives.
Core Heterocycle Variations :
- The 1,3,4-oxadiazole ring in the target compound is a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation . In contrast, 1,2,4-oxadiazole derivatives (Row 4) exhibit distinct electronic profiles due to altered ring nitrogen positions, affecting dipole moments and hydrogen-bonding capacity .
Pharmacological Performance: The dichlorophenyl-trimethoxyphenyl oxadiazole analog (Row 2) demonstrated insecticidal and antibacterial activity, suggesting that the target compound’s trimethoxyphenyl group may similarly enhance bioactivity . Antimicrobial acetamide derivatives (Row 3) highlight the importance of the sulfanyl-acetamide linker; replacing this with a sulfanyl-ethanone group (target compound) could modulate solubility and binding kinetics .
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
